1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2098018-50-7
VCID: VC3155654
InChI: InChI=1S/C10H6N6/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,4H2
SMILES: C1=CN=C(C=N1)C2=NN(C=C2C#N)CC#N
Molecular Formula: C10H6N6
Molecular Weight: 210.19 g/mol

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

CAS No.: 2098018-50-7

Cat. No.: VC3155654

Molecular Formula: C10H6N6

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile - 2098018-50-7

Specification

CAS No. 2098018-50-7
Molecular Formula C10H6N6
Molecular Weight 210.19 g/mol
IUPAC Name 1-(cyanomethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C10H6N6/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,4H2
Standard InChI Key RRKVBFUTDYGARX-UHFFFAOYSA-N
SMILES C1=CN=C(C=N1)C2=NN(C=C2C#N)CC#N
Canonical SMILES C1=CN=C(C=N1)C2=NN(C=C2C#N)CC#N

Introduction

Structural Characteristics

Molecular Structure

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile contains a pyrazole core with a carbonitrile group at the 4-position, a pyrazinyl substituent at the 3-position, and a cyanomethyl group attached to the N1 position. The molecular formula is C₁₀H₆N₆, featuring six nitrogen atoms distributed across the pyrazole ring, pyrazine ring, and two nitrile groups. This nitrogen-rich structure creates numerous potential sites for hydrogen bonding and metal coordination.

Physical Properties

Based on structural analogies with similar pyrazole-4-carbonitrile derivatives, the following physical properties can be reasonably predicted:

PropertyExpected ValueBasis for Prediction
Physical StateCrystalline solidTypical for similar heterocyclic compounds
ColorWhite to pale yellowCommon for pyrazole-4-carbonitriles
Molecular Weight210.20 g/molCalculated from molecular formula
Melting Point180-210°CBased on similar pyrazole derivatives
SolubilitySoluble in DMSO, DMF; Moderately soluble in alcohols; Poorly soluble in waterBased on polarity profile
Log P0.8-1.5Estimated based on structural features

Synthesis Methods

General Synthetic Approaches

Several methodologies could potentially be employed for synthesizing 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile, based on established routes for related pyrazole-4-carbonitrile derivatives.

One-Pot Synthesis Adaptation

A feasible synthetic route could adapt the method described for 5-amino-1H-pyrazole-5-carbonitriles , which involves:

  • Initial synthesis of a pyrazole-4-carbonitrile core using appropriate hydrazine, pyrazine-2-carbaldehyde, and malononitrile

  • Formation of the pyrazole ring under controlled temperature conditions

  • N-alkylation with chloroacetonitrile to introduce the cyanomethyl group at the N1 position

Stepwise Synthesis Route

An alternative approach might involve:

  • Preparation of 3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile through condensation reactions

  • Selective N-alkylation with cyanomethyl halide in the presence of a suitable base

  • Purification using column chromatography similar to methods described for related compounds

Spectroscopic Characteristics

Infrared Spectroscopy

Based on spectroscopic data from similar pyrazole-4-carbonitrile derivatives, the following characteristic IR absorption bands would be expected:

  • Nitrile (C≡N) stretching: Strong absorption around 2220-2230 cm⁻¹

  • Pyrazole C=N and C=C stretching: Multiple bands in the 1530-1600 cm⁻¹ region

  • Aromatic C-H stretching: Bands around 3100-3150 cm⁻¹

  • Aliphatic C-H stretching from the cyanomethyl group: 2900-3000 cm⁻¹

Nuclear Magnetic Resonance

Predicted ¹H NMR signals (in CDCl₃ or DMSO-d₆):

  • Pyrazole C5-H: Singlet at approximately δ 8.0-8.5 ppm

  • Pyrazine ring protons: Multiple signals in the range δ 8.5-9.2 ppm

  • Cyanomethyl CH₂ group: Singlet at approximately δ 5.0-5.5 ppm

Predicted ¹³C NMR signals:

  • Nitrile carbons: Signals around δ 115-120 ppm

  • Pyrazole C4 (bearing CN): Signal at approximately δ 90-100 ppm

  • Pyrazine ring carbons: Multiple signals in the range δ 140-160 ppm

  • Cyanomethyl CH₂: Signal around δ 35-40 ppm

These predictions are based on the spectroscopic data reported for various pyrazole-4-carbonitrile derivatives in the literature .

Chemical Reactivity

Reactivity of Nitrile Groups

The two nitrile functionalities in 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile are expected to exhibit different reactivity profiles:

  • The 4-carbonitrile group, being directly attached to the electron-deficient pyrazole ring, would likely show reduced nucleophilicity compared to aliphatic nitriles

  • The cyanomethyl group is expected to be more reactive toward nucleophilic addition reactions

  • Both nitrile groups could undergo hydrolysis to form amides or carboxylic acids under appropriate conditions

  • Reduction with suitable reducing agents could transform the nitrile groups to primary amines

Heterocyclic Ring Reactivity

The pyrazole and pyrazine rings present multiple sites for potential chemical transformations:

  • The pyrazine ring could participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the ring nitrogens

  • Both heterocyclic rings provide sites for coordination with transition metals through their nitrogen atoms

  • The electron-deficient nature of both rings would likely make electrophilic aromatic substitution challenging

Structure-Activity Relationships

Key Structural Features

The biological activity of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile would likely be influenced by specific structural elements:

Structural FeaturePotential Contribution to Activity
Pyrazole coreProvides a rigid scaffold common in many bioactive compounds
Pyrazine substituentOffers additional hydrogen bond acceptor sites and alters electronic distribution
4-CarbonitrileActs as a hydrogen bond acceptor and influences electronic properties
N1-CyanomethylProvides conformational flexibility and additional interaction potential

Comparison with Related Compounds

Research on structurally similar compounds suggests that:

  • The pyrazole-4-carbonitrile motif is often associated with antimicrobial and anti-inflammatory properties

  • Modification of the N1 substituent can significantly affect bioactivity profiles and pharmacokinetic properties

  • The pyrazine ring may contribute to specific protein binding interactions through nitrogen atoms and π-stacking

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